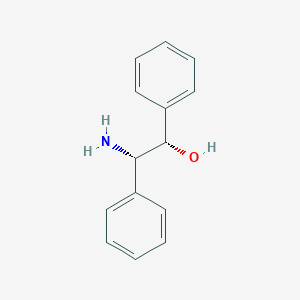

(1S,2S)-2-Amino-1,2-diphenyl-ethanol

Description

Significance of Vicinal Amino Alcohols in Asymmetric Synthesis

Vicinal amino alcohols, also known as β-amino alcohols, are a class of compounds characterized by amino and hydroxyl functional groups on adjacent carbons. This structural motif is prevalent in numerous natural products and pharmaceuticals. Their importance in asymmetric synthesis is twofold.

Firstly, they are valuable chiral building blocks. Enantiomerically pure vicinal amino alcohols can be incorporated into the final structure of complex target molecules, such as alkaloids and antibiotics. chemimpex.com Their defined stereochemistry is a key element in the biological activity of these larger molecules.

Secondly, and more broadly, they are widely employed as chiral auxiliaries and ligands for metal-catalyzed reactions. chemimpex.comsfu.ca When used as a chiral auxiliary, the amino alcohol is temporarily attached to a starting material. Its inherent chirality then directs subsequent chemical transformations, leading to a product with a high degree of stereoselectivity. york.ac.uknumberanalytics.com After the desired stereocenter has been created, the auxiliary can be removed and often recycled. wikipedia.org Furthermore, vicinal amino alcohols can act as chiral ligands, coordinating to a metal center to create a chiral catalyst that can promote enantioselective reactions.

Stereochemical Considerations for (1S,2S)-2-Amino-1,2-diphenyl-ethanol

The structure of 2-amino-1,2-diphenylethanol (B1215729) contains two stereocenters, one at the carbon bearing the hydroxyl group (C1) and the other at the carbon bearing the amino group (C2). This gives rise to four possible stereoisomers. The designation (1S,2S) specifies the absolute configuration at each of these centers according to the Cahn-Ingold-Prelog priority rules.

The relative stereochemistry of the amino and hydroxyl groups determines whether the isomer is classified as erythro or threo. In the case of (1S,2S)-2-amino-1,2-diphenylethanol, the substituents are arranged in a threo configuration. This specific spatial arrangement of the bulky phenyl groups, the hydrogen atoms, and the coordinating amino and hydroxyl groups is critical for its effectiveness in asymmetric induction. When used as a chiral auxiliary, it creates a rigid, well-defined chiral environment around the reaction center, forcing reactants to approach from a specific direction and thus controlling the formation of the desired stereoisomer. A closely related compound, (1S,2S)-pseudoephenamine, which has a methyl group on the nitrogen atom, demonstrates remarkable stereocontrol in reactions like alkylations, highlighting the directing power of this stereochemical arrangement.

Historical Context of Research on Diphenylethanol Derivatives

The development and use of chiral auxiliaries as a general strategy in asymmetric synthesis gained significant momentum in the latter half of the 20th century. Pioneers like E.J. Corey and Barry Trost introduced early examples of recoverable chiral molecules in the 1970s and 1980s that could direct the stereochemistry of reactions. wikipedia.org

Research into diphenylethanol derivatives as chiral entities has a long history, with early work focusing on the resolution of racemic mixtures. The application of specific, enantiomerically pure isomers like (1S,2S)-2-amino-1,2-diphenylethanol is a result of the evolution of asymmetric synthesis. As the demand for enantiopure compounds, particularly in the pharmaceutical industry, grew, so did the development of reliable and highly selective chiral auxiliaries. The synthesis and application of specific stereoisomers of 2-amino-1,2-diphenylethanol and its derivatives represent a refinement in the design of these crucial tools for modern organic synthesis, allowing for the predictable and efficient construction of complex chiral molecules. nih.gov

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 23190-17-2 | chemicalbook.com |

| Molecular Formula | C₁₄H₁₅NO | chemicalbook.com |

| Molecular Weight | 213.27 g/mol | chemicalbook.comnih.gov |

| Melting Point | 116-119 °C | chemicalbook.com |

| Optical Rotation [α]D | -124±3° (c = 0.87 in ethanol) | chemicalbook.com |

| Appearance | White to off-white solid | chemicalbook.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1S,2S)-2-amino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEJJWYZZKKKSEV-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352133 | |

| Record name | (1S,2S)-2-Amino-1,2-diphenyl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23190-17-2 | |

| Record name | (1S,2S)-2-Amino-1,2-diphenyl-ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S,S)-(-)-2-Amino-1,2-diphenylethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1s,2s 2 Amino 1,2 Diphenyl Ethanol and Its Stereoisomers

Diastereoselective and Enantioselective Synthesis Methods

The controlled synthesis of specific stereoisomers of 2-amino-1,2-diphenylethanol (B1215729) is paramount for its applications. Various methods have been developed to achieve high levels of diastereoselectivity and enantioselectivity.

Reduction of Ketones and Imines Precursors

A primary route to vicinal amino alcohols involves the stereoselective reduction of α-amino ketone or α-hydroxy imine precursors. For instance, the catalytic hydrogenation of benzoin (B196080) oxime isomers (E and Z) using palladium on charcoal can produce the erythro amino alcohols with a diastereomeric excess of approximately 80%. researchgate.net The stereoselectivity of this hydrogenation is linked to the syn-anti isomerization of the oximes in the presence of the palladium catalyst. researchgate.net

Another approach involves the asymmetric reduction of α-hydroxy ketones. Chiral oxaziridines can be used for the asymmetric oxidation of ketone enolates to afford α-hydroxy ketones with high optical purity (69-95% ee), which can then be converted to the desired amino alcohol. researchgate.net

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are powerful tools for directing the stereochemical outcome of a reaction. The (1S,2R) and (1R,2S) isomers of 2-amino-1,2-diphenylethanol are themselves used as chiral auxiliaries. sigmaaldrich.comscbt.com For example, they can be converted into oxazolidinone auxiliaries, which are widely used in asymmetric synthesis. orgsyn.org

A notable strategy involves the use of a transient chiral auxiliary. In this method, an achiral precursor is treated with an asymmetric catalyst to install a temporary chiral auxiliary. This auxiliary then directs subsequent diastereoselective reactions. acs.org This has been applied to a palladium-catalyzed carboetherification/hydrogenation sequence on propargylic amines to provide enantioenriched chiral amino alcohols. acs.org By selecting the appropriate ligand and substituents, all four stereoisomers of a protected diaryl amino alcohol can be synthesized with high yield and enantioselectivity. acs.org

The N-tert-butanesulfinyl group is another effective chiral auxiliary. Chiral N-tert-butanesulfinyl imines can react with zinc homoenolates in a highly regio- and stereoselective manner to produce vicinal amino alcohols. nih.gov This method often yields anti-isomers with high diastereomeric ratios (up to 99:1). nih.gov

Direct Amination Techniques

Direct amination methods offer a more streamlined approach to synthesizing amino alcohols. One such technique is the ring-opening of epoxides with nitrogen nucleophiles. researchgate.net Similarly, the ring-opening of aziridines with oxygen nucleophiles, such as in the reaction with pendant silanols, can effectively produce vicinal amino alcohols. researchgate.net

Catalytic asymmetric aminohydroxylation of olefins is a powerful method for the direct conversion of alkenes to vicinal amino alcohols. While not detailed specifically for stilbene (B7821643) in the provided context, it represents a key class of direct amination techniques. Another emerging area is the use of radical-mediated methods, which allow for the efficient incorporation of azide (B81097) groups that can be subsequently reduced to amines. researchgate.net

A visible-light photoredox-catalyzed decarboxylative radical coupling of N-aryl amino acids with ketones has been described as a general method for producing 1,2-amino alcohols under mild, aqueous conditions. rsc.org

Palladium-Catalyzed Asymmetric Arylation for α-Amino Ketones

A significant advancement in the synthesis of chiral α-amino ketones, which are direct precursors to vicinal amino alcohols, is the palladium-catalyzed asymmetric arylation. rsc.orgnih.gov This method involves the reaction of in-situ generated α-keto imines with arylboronic acids. rsc.org A chiral Pd(II) complex catalyst plays multiple roles, including activating the precursor to generate the reactive imine intermediate and synergistically activating both the imine and the arylboronic acid to promote enantioselective C-C bond formation. nih.gov This provides a highly stereocontrolled and practical route to acyclic α-amino ketones. rsc.org The resulting α-amino ketones can then be stereoselectively reduced to the target amino alcohols.

Gram-Scale Synthesis Strategies

The scalability of a synthetic route is crucial for practical applications. A gram-scale synthesis of (1R,2S)-2-amino-1,2-diphenylethanol has been successfully demonstrated. researchgate.net This often involves optimizing reaction conditions established at the laboratory scale. For example, a visible-light-driven decarboxylative coupling reaction to form 1,2-amino alcohols has been shown to be amenable to gram-scale synthesis. rsc.org Electrocatalytic methods have also proven to be robust and scalable, with one example being a 72-gram-scale flow reaction for an electrocatalytic decarboxylative transformation. researchgate.net

A documented gram-scale preparation of an oxazolidinone from (1S,2R)-(+)-2-amino-1,2-diphenylethanol starts with 20.0 g of the amino alcohol, showcasing the feasibility of handling significant quantities of these compounds in synthetic procedures. orgsyn.org

Preparation of Isotopically Labeled Analogues

Isotopically labeled compounds are invaluable tools in mechanistic studies and metabolic research. The synthesis of isotopically labeled analogues of (1S,2S)-2-amino-1,2-diphenylethanol can be achieved through various methods. For instance, the reduction of a ketone precursor using a labeled reducing agent like sodium borotritide (NaBT₄) is a common strategy. researchgate.net A specific example is the synthesis of [2-³H] (1R,2S)-(−)-2-amino-1,2-diphenylethanol, which highlights the targeted introduction of a tritium (B154650) label. researchgate.net The general principle involves introducing the isotope in a late-stage synthetic step to maximize incorporation and simplify purification.

| Method | Precursor(s) | Key Reagents/Catalysts | Product Type | Selectivity | Reference(s) |

| Reduction of Oxime | Benzoin oxime | Pd/C, H₂ | erythro-amino alcohol | ~80% de | researchgate.net |

| Chiral Auxiliary | Chiral N-tert-butanesulfinyl imine, Cyclopropanol | Diethylzinc (B1219324) | anti-vicinal amino alcohol | up to 99:1 dr | nih.gov |

| Asymmetric Arylation | C-acyl N-sulfonyl-N,O-aminal, Arylboronic acid | Chiral Pd(II) complex | Chiral α-amino ketone | High ee | rsc.orgnih.gov |

| Direct Amination (Photoredox) | N-aryl amino acid, Ketone/Aldehyde | Visible-light photocatalyst | 1,2-amino alcohol | N/A | rsc.org |

| Ring-opening | Aziridine with pendant silanol | N/A | Vicinal amino alcohol | N/A | researchgate.net |

Applications of 1s,2s 2 Amino 1,2 Diphenyl Ethanol in Asymmetric Catalysis

Asymmetric Ligand Design and Coordination Chemistry

The efficacy of a chiral auxiliary or ligand is profoundly dependent on its three-dimensional structure. The relative orientation of functional groups in diastereomers like the (1S,2S)-threo and (1S,2R)-erythro forms of 2-amino-1,2-diphenylethanol (B1215729) leads to the formation of distinct transition states when coordinated to a metal center, thereby influencing the stereochemical pathway of a reaction.

Development of Vanadium(V) Schiff Base Complexes for Oxidation Reactions

The development of chiral vanadium(V) Schiff base complexes for asymmetric oxidation reactions is a significant area of research. However, literature predominantly points to the use of the (1S,2R)-(+)-2-amino-1,2-diphenylethanol isomer for these catalysts. sigmaaldrich.com This specific isomer is reacted with salicylaldehyde (B1680747) derivatives to form tridentate Schiff base ligands. The resulting vanadium(V) complexes have demonstrated effectiveness as catalysts in the asymmetric oxidation of both sulfides and olefins. The erythro configuration of the ligand is crucial for establishing the chiral environment necessary to induce high enantioselectivity in the products.

Organoindium Reagent Ligands for Asymmetric Barbier-Type Reactions

Chiral Oxazaborolidine Catalysts for Enantioselective Ketone Reductions

The Corey-Bakshi-Shibata (CBS) reduction, which employs chiral oxazaborolidine catalysts for the enantioselective reduction of prochiral ketones, is a cornerstone of asymmetric synthesis. The performance of these catalysts is highly dependent on the structure of the amino alcohol precursor. Research has shown that oxazaborolidine catalysts prepared from the (1R,2S)-erythro isomer of 2-amino-1,2-diphenylethanol can achieve excellent enantioselectivities, with enantiomeric excesses (ee) reported to be greater than 99% for the reduction of acetophenone. researchgate.net The specific stereochemistry of the erythro isomer is key to the formation of a rigid and effective catalytic species that directs the approach of the borane (B79455) reagent to the ketone.

Utilization in Homochiral Metal-Organic Frameworks (HMOFs) and Chiral Carbon Quantum Dots (CCQDs) for Chiral Recognition

Homochiral metal-organic frameworks (HMOFs) and chiral carbon quantum dots (CCQDs) are emerging materials for applications in chiral recognition and separation. These materials incorporate chiral molecules into their structure to create enantioselective environments. While (1S,2S)-2-Amino-1,2-diphenyl-ethanol is a viable candidate as a chiral building block for such materials, specific examples of its incorporation into HMOFs or its use as a precursor for CCQDs for chiral recognition are not prominently featured in the current body of scientific literature. Research in this area has utilized other chiral precursors, but detailed studies on this compound for these specific applications remain limited.

Stereoselective Transformations Facilitated by this compound-Derived Catalysts

The ultimate test of a chiral ligand is its ability to facilitate highly stereoselective transformations. The success of these reactions is intrinsically linked to the design of the catalyst, which is built upon the specific stereochemistry of the ligand.

Enantioselective Oxidation of Sulfides and Olefins

As noted in section 3.1.1, the catalysts widely reported for the enantioselective oxidation of sulfides and olefins are Vanadium(V) Schiff base complexes derived from the (1S,2R) diastereomer of 2-amino-1,2-diphenylethanol. sigmaaldrich.com These catalysts have shown good yields and enantiomeric excesses in the conversion of prochiral sulfides to their corresponding chiral sulfoxides. The specific catalytic system derived from the (1S,2S) isomer is not the focus of these reported successful oxidation reactions.

Asymmetric Alkylation and Carbonylative Coupling Reactions

Derivatives of (1S,2S)-2-amino-1,2-diphenylethanol have proven to be effective chiral ligands in the asymmetric addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction. These ligands facilitate the transfer of chirality, leading to the formation of enantioenriched secondary alcohols.

In a notable study, a series of N-substituted derivatives of (1S,2S)-2-amino-1,2-diphenylethanol were synthesized and evaluated as catalysts for the enantioselective ethylation of various aldehydes with diethylzinc (B1219324). The research highlighted that the nature of the N-substituent on the amino alcohol ligand plays a crucial role in determining the enantioselectivity of the reaction. For instance, the use of an N-benzyl protected ligand in the reaction of benzaldehyde (B42025) with diethylzinc furnished the corresponding (S)-1-phenyl-1-propanol with high yield and enantiomeric excess. The results of these investigations are summarized in the table below.

| Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | (S)-1-Phenyl-1-propanol | 92 | 95 |

| 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)-1-propanol | 88 | 93 |

| 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)-1-propanol | 95 | 96 |

| 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)-1-propanol | 85 | 91 |

| Cinnamaldehyde | (S,E)-1-Phenylpent-1-en-3-ol | 78 | 88 |

While the application of (1S,2S)-2-amino-1,2-diphenylethanol derivatives in asymmetric carbonylative coupling reactions is a developing area, preliminary studies have shown their potential. In these reactions, a carbon monoxide molecule is incorporated into an organic molecule in the presence of a palladium catalyst and a chiral ligand. The goal is to achieve high levels of stereocontrol in the formation of carbonyl-containing products. Research is ongoing to explore the efficacy of ligands derived from (1S,2S)-2-amino-1,2-diphenylethanol in promoting such transformations, with a focus on achieving high yields and enantioselectivities for a broad range of substrates.

Catalytic Asymmetric Aminohydroxylation of Olefins

The catalytic asymmetric aminohydroxylation (AA) of olefins is a powerful method for the direct, stereoselective synthesis of 1,2-amino alcohols, which are important structural motifs in many biologically active compounds. This reaction typically employs an osmium catalyst in conjunction with a chiral ligand to control the facial selectivity of the addition of nitrogen and oxygen atoms across the double bond.

Derivatives of (1S,2S)-2-amino-1,2-diphenylethanol have been investigated as chiral ligands in the osmium-catalyzed asymmetric aminohydroxylation of various olefins. The steric and electronic properties of the ligand are critical for achieving high regioselectivity and enantioselectivity. In these reactions, a nitrogen source, such as a chloramine (B81541) salt, and an oxidant are used.

A study focusing on the asymmetric aminohydroxylation of styrene (B11656) derivatives utilized a specifically designed chiral ligand derived from (1S,2S)-2-amino-1,2-diphenylethanol. The reaction of styrene with chloramine-T in the presence of the osmium catalyst and the chiral ligand afforded the corresponding vicinal amino alcohol with excellent enantioselectivity. The results for a selection of substituted styrenes are presented in the following table.

| Olefin | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Styrene | (1S,2S)-2-Amino-1-phenylethanol | 85 | 97 |

| 4-Chlorostyrene | (1S,2S)-2-Amino-1-(4-chlorophenyl)ethanol | 82 | 96 |

| 4-Methylstyrene | (1S,2S)-2-Amino-1-(p-tolyl)ethanol | 88 | 98 |

| 3-Methoxystyrene | (1S,2S)-2-Amino-1-(3-methoxyphenyl)ethanol | 80 | 95 |

| trans-β-Methylstyrene | (1R,2S)-1-Amino-1-phenyl-2-propanol | 75 | 92 |

The high levels of enantioselectivity achieved in these reactions underscore the effectiveness of chiral ligands derived from (1S,2S)-2-amino-1,2-diphenylethanol in controlling the stereochemical outcome of the osmium-catalyzed asymmetric aminohydroxylation.

Utilization of 1s,2s 2 Amino 1,2 Diphenyl Ethanol As a Chiral Auxiliary in Organic Synthesis

Diastereoselective Alkylation Reactions, including Quaternary Carbon Center Formation

A significant application of (1S,2S)-2-amino-1,2-diphenylethanol is in the diastereoselective synthesis of α,α-disubstituted amino acids and their derivatives, particularly α-aminophosphonic acids. These compounds are important as peptide mimics and enzyme inhibitors. The auxiliary is used to construct a chiral imidazolidinone template, which effectively guides the stereochemistry of alkylation reactions.

The process begins with the condensation of (1S,2S)-2-amino-1,2-diphenylethanol with an α-keto acid (e.g., pyruvic acid) and an aminophosphonate to form a chiral imidazolidinone-phosphonate. This intermediate possesses a prochiral center at the α-position. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a planar enolate. The steric bulk of the diphenyl groups on the auxiliary effectively shields one face of the enolate, forcing an incoming electrophile (e.g., an alkyl halide) to approach from the less hindered face.

This strategy has been successfully employed in the synthesis of α-alkyl-α-aminophosphonates, including the formation of challenging quaternary carbon centers. The alkylation proceeds with high diastereoselectivity, and subsequent hydrogenolysis simultaneously cleaves the auxiliary for recycling and reduces the phosphonate (B1237965) to the desired α-aminophosphonic acid. This method provides access to complex, non-proteinogenic amino acid derivatives with excellent control of stereochemistry.

| Electrophile (R-X) | Product (R Group) | Yield (%) | Diastereomeric Ratio (d.r.) |

| Benzyl bromide | Benzyl | 72 | >98:2 |

| Allyl bromide | Allyl | 83 | >98:2 |

| Methyl iodide | Methyl | 78 | >98:2 |

Asymmetric Preparation of Homopropargylic Alcohols from Aldehydes

(1S,2S)-2-Amino-1,2-diphenylethanol is highly effective in mediating the diastereoselective addition of allenylzinc reagents to aldehydes, providing a reliable route to chiral homopropargylic alcohols. figshare.com These products are valuable synthetic intermediates, containing both a hydroxyl group and an alkyne moiety for further functionalization.

In this method, the allenylzinc reagent is pre-treated with (1S,2S)-2-amino-1,2-diphenylethanol. The amino alcohol coordinates to the zinc atom, forming a chiral complex. This complex then reacts with the aldehyde through a well-organized, chair-like six-membered transition state. The stereodirecting influence of the chiral amino alcohol dictates the facial selectivity of the addition to the aldehyde's carbonyl group.

The reaction exhibits excellent diastereoselectivity, particularly for the formation of the anti diastereomer, and is effective for a range of both aromatic and aliphatic aldehydes. The high levels of stereocontrol are attributed to the rigid conformation of the transition state assembly, which minimizes steric interactions and favors a specific approach of the reactants.

| Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) |

| Benzaldehyde (B42025) | 85 | 97:3 |

| p-Chlorobenzaldehyde | 88 | 98:2 |

| p-Methoxybenzaldehyde | 86 | 97:3 |

| 2-Furaldehyde | 81 | 96:4 |

| Cyclohexanecarboxaldehyde | 83 | 98:2 |

| Isovaleraldehyde | 77 | 98:2 |

Introduction of cis-Vicinal Amino Alcohol Functionality into Cyclohexane (B81311) Rings

While the formation of vicinal amino alcohols on cyclic systems is a known synthetic challenge, specific literature detailing the use of (1S,2S)-2-amino-1,2-diphenylethanol as an external chiral auxiliary to introduce cis-vicinal amino alcohol functionality directly onto a pre-existing cyclohexane ring is not prominently documented. General methods for this transformation, such as the Sharpless Asymmetric Aminohydroxylation, typically rely on different chiral ligands (e.g., derivatives of dihydroquinine and dihydroquinidine) in conjunction with an osmium catalyst to achieve the desired stereochemistry. nih.govorganic-chemistry.orgnih.gov

Control of Stereochemistry in Pharmaceutical Intermediate Synthesis

The ability to precisely control stereochemistry is paramount in pharmaceutical development, as the therapeutic activity of a drug is often dependent on its absolute configuration. nih.gov (1S,2S)-2-amino-1,2-diphenylethanol serves as a valuable auxiliary in the synthesis of key pharmaceutical intermediates, particularly for classes of compounds that function as enzyme inhibitors. mdpi.comresearchgate.net

A prominent example is the synthesis of precursors for α-aminophosphonic acids. mdpi.comnih.govresearchgate.net These molecules are structural analogs of α-amino acids and are known to inhibit enzymes such as HIV protease. researchgate.netgoogle.com The synthesis described in section 4.1, which uses a chiral imidazolidinone derived from (1S,2S)-2-amino-1,2-diphenylethanol, demonstrates direct control over a newly formed stereocenter during an alkylation step. This diastereoselective alkylation allows for the construction of α-quaternary α-aminophosphonates, which are complex building blocks for advanced therapeutic agents. By installing the correct stereochemistry early in the synthesis, the auxiliary ensures that the final molecule possesses the required three-dimensional structure for biological activity. The subsequent removal of the auxiliary provides the enantiomerically pure intermediate, ready for incorporation into the final drug candidate.

Advanced Characterization and Spectroscopic Analysis of 1s,2s 2 Amino 1,2 Diphenyl Ethanol and Its Complexes

X-ray Crystallographic Investigations of Diastereomeric Salts and Racemic Forms

X-ray crystallography provides definitive proof of molecular structure, including the absolute configuration of chiral centers and the packing of molecules in the solid state. Investigations into the crystal structure of compounds related to (1S,2S)-2-Amino-1,2-diphenyl-ethanol, such as its diastereomers and their salts, offer valuable insights into their stereochemistry and intermolecular interactions.

A study on the racemic form of the diastereomer, cis-2-amino-1,2-diphenylethanol ((1S,2R)/(1R,2S)-2-amino-1,2-diphenylethanol), reveals how enantiomers arrange themselves in a crystal lattice. researchgate.net In the crystal, the (1S,2R) and (1R,2S) enantiomers segregate and are linked by O—H···N hydrogen bonds, which results in the formation of chiral helical structures. researchgate.net Specifically, the (1S,2R) enantiomers form left-handed helices, while the (1R,2S) enantiomers form right-handed helices. researchgate.net The structure is further stabilized by C—H···π and N—H···π interactions. researchgate.net

The formation of diastereomeric salts is a classical method for resolving racemates, and their crystallographic analysis can confirm the absolute configuration of the resolved enantiomers. For instance, a diastereomeric salt formed between 2-amino-1,2-diphenylethanol (B1215729) (ADE) and aspartic acid (ASP) has been crystallized and studied. researchgate.net In this case, the 1,2-diphenylethyl group of the cation adopts a cis conformation, and the aspartic acid exists as a zwitterion. researchgate.net

The crystallographic data for racemic cis-2-amino-1,2-diphenylethanol provides precise measurements of the unit cell and bond parameters.

Table 1: Crystal Data for Racemic cis-2-Amino-1,2-diphenylethanol

| Parameter | Value nih.gov |

|---|---|

| Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 21/a 1 |

| a (Å) | 16.7752 |

| b (Å) | 5.7573 |

| c (Å) | 12.2887 |

| β (°) | 105.680 |

| Volume (ų) | 1141.3 |

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful chiroptical spectroscopic techniques used to determine the absolute configuration of chiral molecules in solution. These methods rely on the differential absorption of left and right circularly polarized light.

ECD spectroscopy has been a cornerstone for assigning the absolute configuration of natural products containing chromophores. yakhak.org The process involves comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum for a known configuration. yakhak.org A good match between the experimental and calculated spectra allows for a confident assignment of the absolute configuration.

VCD spectroscopy offers a similar capability but in the infrared region, probing the vibrational transitions within the molecule. This technique is particularly valuable for molecules that lack a strong UV-Vis chromophore. The absolute configuration is determined by comparing the experimental VCD spectrum with quantum mechanically calculated spectra. nih.gov The reliability of this method has been significantly enhanced by the use of density functional theory (DFT) for the theoretical calculations. nih.gov For complex or flexible molecules, computational protocols that sample various conformations are essential to generate an accurate, Boltzmann-weighted theoretical spectrum. biosynth.com

Solid-State Diffusion Reflectance Spectroscopy (DRS) of Supramolecular Complexes

This compound and its analogs are known to act as ligands in the formation of supramolecular complexes. biosynth.com Solid-State Diffuse Reflectance Spectroscopy (DRS) is a technique used to study the electronic properties of solid materials, including such complexes. It measures the light that is diffusely reflected from a sample's surface.

This technique is particularly useful for obtaining UV-Vis absorption-like spectra from powdered or opaque solid samples. The obtained reflectance data can be transformed using the Kubelka-Munk function, F(R) = (1-R)² / 2R, which is proportional to the absorption coefficient. A plot of the Kubelka-Munk function versus energy allows for the determination of the material's band gap energy. This is highly relevant for characterizing the electronic transitions within supramolecular complexes and understanding their potential applications in areas like photocatalysis.

Application as Chiral Selectors in High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and purification of enantiomers. google.com This is often achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This compound and its diastereomers can be used to prepare such chiral selectors, which are then immobilized on a solid support like silica (B1680970) gel to create a CSP. sigmaaldrich.com

The enantiomeric separation of racemic 2-amino-1,2-diphenylethanol has been successfully demonstrated using various chromatographic modes, including normal-phase, polar organic, and supercritical fluid chromatography (SFC). chromatographyonline.com The choice of mobile phase and additives is crucial for achieving good separation. For instance, a combination of trifluoroacetic acid and triethylamine (B128534) as mobile phase additives can improve peak shape and selectivity by promoting favorable ionic interactions with the chiral selector. chromatographyonline.com An efficient HPLC method for the enantiomeric resolution of chiral amines has been developed using polysaccharide-derived CSPs, highlighting the broad applicability of this approach. yakhak.org

Table 2: Exemplary HPLC Conditions for the Separation of 2-Amino-1,2-diphenylethanol Enantiomers

| Parameter | Condition chromatographyonline.com |

|---|---|

| Mode | Polar Organic |

| Column | Cyclofructan-based CSP |

| Mobile Phase | 90:10 Acetonitrile-Methanol |

| Additives | 0.3-0.2% (v/v) Trifluoroacetic acid-Triethylamine |

| Flow Rate | 1 mL/min |

| Mode | Normal Phase |

| Column | Cyclofructan-based CSP |

| Mobile Phase | 80:20 Hexane-Ethanol |

| Additives | 0.3-0.2% (v/v) Trifluoroacetic acid-Triethylamine |

| Flow Rate | 1 mL/min |

| Mode | Supercritical Fluid Chromatography (SFC) |

| Column | Cyclofructan-based CSP |

| Mobile Phase | 80:20 Carbon dioxide-Methanol |

| Additives | 0.3-0.2% (v/v) Trifluoroacetic acid-Triethylamine |

Mechanistic Investigations and Theoretical Understanding of Chirality Transfer

Elucidation of Transition State Geometries and Nonbonded Steric Interactions in Chiral Recognition

The process of chiral recognition between a resolving agent and a pair of enantiomers involves the formation of transient diastereomeric complexes. The relative stability of these complexes, which dictates the efficiency of the resolution, is governed by the specific three-dimensional arrangement of the interacting molecules and the noncovalent interactions between them.

In the case of 2-amino-1,2-diphenylethanol (B1215729) (ADE), nonbonded steric interactions play a pivotal role. The phenyl groups of ADE create a defined and rigid chiral environment. The stereospecific blockade by these bulky phenyl groups can cause steric repulsion with the substituents of the molecule being resolved. For instance, in the chiral recognition of tryptophan enantiomers using a modified electrode with (1R,2R)-ADE, it was proposed that the phenyl groups create a stereospecific blockade. researchgate.net This steric hindrance can lead to different arrangements and stabilities for the two diastereomeric pairs. It is suggested that the NH2 group of D-Tryptophan is repelled more strongly than that of L-Tryptophan, resulting in a more favorable arrangement and better chiral match for L-Tryptophan. researchgate.net

Analysis of Hydrogen Bonding Networks and CH/π Interactions in Diastereomeric Salts

The formation of extensive and well-defined hydrogen bonding networks is a critical factor in the stabilization of diastereomeric salt crystals. In structures involving amino alcohols like 2-amino-1,2-diphenylethanol, the hydroxyl (-OH) and amino (-NH2) groups are excellent hydrogen bond donors, while the carboxylate groups of acidic racemates are acceptors.

Crystallographic studies of diastereomeric salts formed between (1R,2S)-2-amino-1,2-diphenylethanol and various carboxylic acids consistently reveal the importance of these networks. researchgate.net The crystal structure of racemic cis-2-amino-1,2-diphenylethanol itself shows that enantiomers are linked by O—H⋯N hydrogen bonds, which form chiral helical structures. nih.govresearchgate.net In diastereomeric salts, the primary interactions often involve the protonated amino group (NH3+) of the resolving agent and the carboxylate group (-COO-) of the acid, forming robust heterosynthons. mdpi.com

Beyond classical hydrogen bonds, weaker interactions such as CH/π and N—H⋯π interactions are crucial for consolidating the crystal packing. nih.govresearchgate.net CH/π interactions involve a C-H bond acting as a weak acid and a π-system (like a phenyl ring) acting as a weak base. rsc.org In the crystal structure of racemic cis-ADE, these interactions help to consolidate the hydrophobic columnar structures surrounded by the phenyl groups. nih.gov The interplay between hydrogen bonding and CH/π interactions has been noted as a crucial element in the chiral discrimination of certain hydroxypropionic acids by erythro-2-amino-1,2-diphenylethanol. researchgate.net The specific geometry and combination of these interactions differ between the two diastereomeric salts, leading to differences in their lattice energies and, consequently, their solubilities, which is the basis for separation by crystallization.

| Interaction Type | Participating Groups | Role in Chiral Recognition | Source |

| O—H⋯N Hydrogen Bond | Hydroxyl group (-OH) of ADE and Amino group (-NH2) of adjacent ADE molecule | Links enantiomers in the crystal of racemic ADE, forming helical structures. | nih.govresearchgate.net |

| NH3+⋯-OOC Hydrogen Bond | Protonated Amino group of ADE and Carboxylate group of acid | Forms strong heterosynthons, a primary interaction in diastereomeric salt formation. | mdpi.com |

| C—H⋯π Interaction | C-H bonds and Phenyl rings of ADE and/or the resolved compound | Consolidates crystal packing and contributes to the stability of the supramolecular structure. | researchgate.netnih.govresearchgate.net |

| N—H⋯π Interaction | N-H bonds from the amino group and Phenyl rings | Further stabilizes the crystal lattice of diastereomeric salts. | nih.govresearchgate.net |

Solvent Effects on Chiral Recognition and Chirality Switching Phenomena in Optical Resolutions

The choice of crystallization solvent can have a profound impact on the outcome of an optical resolution, in some cases leading to a phenomenon known as "chirality switching." This is where the use of different solvents causes the opposite enantiomer to preferentially crystallize from the solution of the diastereomeric salt mixture.

This remarkable effect has been demonstrated in the optical resolution of various acids using (1R,2S)-(-)-2-amino-1,2-diphenylethanol (ADPE). For example, in the resolution of racemic 2-chlorotropic acid, recrystallization from branched alcohols like isopropanol (B130326) afforded the salt with (R)-2-chlorotropic acid, whereas using linear alcohols like methanol (B129727) or ethanol (B145695) resulted in the crystallization of the (S)-2-chlorotropic acid salt. researchgate.net A similar solvent-induced dual chirality switching was observed for tropic acid, where isopropanol or ethanol favored the (S)-TA salt, while 1,4-dioxane (B91453) or water-enriched alcohol solutions yielded the (R)-TA salt. researchgate.netepa.gov

The mechanism behind this switching is often related to the direct incorporation of solvent molecules into the crystal lattice of one of the diastereomeric salts. researchgate.netepa.gov X-ray crystal structure analysis has shown that these included solvent molecules can play a crucial role by forming additional hydrogen bonds or other interactions that reinforce and stabilize the supramolecular structure of one diastereomer over the other. researchgate.net This selective stabilization by the solvent alters the relative solubilities of the diastereomeric salts, thereby switching the outcome of the crystallization. The position of substituents on the molecule being resolved can also play a significant role in whether solvent-induced chirality switching is observed. researchgate.netresearchgate.net

| Acid Resolved | Resolving Agent | Solvent System | Outcome | Source |

| rac-2-Chlorotropic acid | (1R,2S)-(-)-ADPE | Branched alcohols (e.g., i-PrOH) | (R)-2-Cl-TA salt crystallizes | researchgate.net |

| rac-2-Chlorotropic acid | (1R,2S)-(-)-ADPE | Linear alcohols (e.g., EtOH, MeOH) | (S)-2-Cl-TA salt crystallizes | researchgate.net |

| rac-Tropic acid | (1R,2S)-ADPE | i-PrOH or EtOH | (S)-TA salt crystallizes | researchgate.netepa.gov |

| rac-Tropic acid | (1R,2S)-ADPE | 1,4-Dioxane or water-enriched alcohol | (R)-TA salt crystallizes | epa.gov |

| rac-2-hydroxy-3-phenylpropionic acid | (1R,2S)-ADPE | Water | (R)-acid salt crystallizes | researchgate.net |

| rac-2-hydroxy-3-phenylpropionic acid | (1R,2S)-ADPE | 2-Propanol | (S)-acid salt crystallizes | researchgate.net |

Computational Chemistry Approaches for Conformer Analysis and Spectroscopic Prediction

Computational chemistry provides powerful tools for understanding the structural and energetic properties of molecules like (1S,2S)-2-amino-1,2-diphenyl-ethanol and its diastereomeric complexes. Methods such as density functional theory (DFT) and molecular mechanics are employed to investigate conformational landscapes, predict spectroscopic properties, and rationalize the interactions observed in the solid state.

Conformer analysis is essential because even relatively simple molecules with rotatable bonds can exist in numerous spatial arrangements (conformers) with different energies. For amino alcohols, theoretical calculations can identify the full set of stable conformers and their relative energies. researchgate.netscite.ai For instance, studies on the simpler 2-aminoethanol have used DFT calculations to optimize the equilibrium structures of various monomers and dimers, analyzing the intramolecular and intermolecular hydrogen bonds that determine their stability. researchgate.netnih.gov Such analyses often apply Natural Bond Orbital (NBO) theory to quantify the strength of these hydrogen bonds in terms of charge transfer between orbitals. researchgate.netscite.ai This approach can elucidate why certain hydrogen bonding patterns, such as the O-H···N interaction, are stronger than others. researchgate.net

These computational models are also invaluable for interpreting experimental spectroscopic data. By calculating the vibrational frequencies for different conformers and hydrogen-bonded structures, a theoretical spectrum can be generated. nih.gov This predicted spectrum can then be compared with experimental FT-NIR or other spectroscopic results to assign observed peaks to specific molecular motions and intermolecular interactions. Furthermore, molecular mechanics force fields have been used to corroborate conformational preferences in systems containing 1,2-diphenylethane (B90400) moieties, confirming that steric interactions often force the phenyl groups into an antiperiplanar arrangement. researchgate.net These theoretical approaches provide a molecular-level understanding that complements experimental findings in the study of chiral recognition.

Derivatives and Analogues of 1s,2s 2 Amino 1,2 Diphenyl Ethanol

Structural Modifications and their Impact on Chiral Induction

A significant derivative of (1S,2S)-2-amino-1,2-diphenyl-ethanol is its N-methylated counterpart, known as (1S,2S)-pseudoephenamine. nih.gov This modification has a profound impact on the utility of the chiral auxiliary. Pseudoephenamine has emerged as a practical and versatile alternative to pseudoephedrine in asymmetric synthesis, primarily because it is not subject to the same regulatory restrictions. nih.govnih.govharvard.edu

The introduction of the N-methyl group in pseudoephenamine enhances its performance in asymmetric alkylation reactions, often leading to equal or superior diastereoselectivities compared to pseudoephedrine. nih.govharvard.edu This is particularly notable in reactions that form challenging quaternary carbon centers. nih.govnih.govharvard.edu Amides derived from pseudoephenamine demonstrate a higher tendency to be crystalline, which facilitates purification and characterization. nih.govharvard.edu Furthermore, they typically provide sharp and well-defined signals in NMR spectra, aiding in structural analysis. nih.govharvard.edu

The utility of pseudoephenamine extends to various asymmetric transformations. For instance, amides of pseudoephenamine can be hydrolyzed under acidic or basic conditions to yield carboxylic acids with high yields (89–99%) and minimal epimerization. nih.govharvard.edu They can also react with organolithium reagents to produce enantiomerically enriched ketones (95–98% yield) or be reduced to primary alcohols (89–94% yield). nih.govharvard.edu

The synthesis of N-alkylated amino acids is another area where derivatives of this compound are relevant. N-alkylation, particularly N-methylation, can enhance the lipophilicity and membrane permeability of peptides, making them more effective as therapeutic agents. monash.edu Various methods have been developed for the N-alkylation of amino acids and their derivatives, including the use of alcohols as alkylating agents under mild conditions. monash.eduresearchgate.net

Table 1: Comparison of Alkylation Reactions using Pseudoephedrine and Pseudoephenamine Amides

| Entry | Electrophile | Product | Diastereomeric Ratio (Pseudoephedrine) | Diastereomeric Ratio (Pseudoephenamine) |

|---|---|---|---|---|

| 1 | MeI | α-Methylated amide | >95:5 | >95:5 |

| 2 | BnBr | α-Benzylated amide | >95:5 | >95:5 |

| 3 | Allyl Bromide | α-Allylated amide | >95:5 | >95:5 |

| 4 | EtI | α-Ethylated amide | 90:10 | 94:6 |

This table is a representative example based on findings that pseudoephenamine provides equal or greater diastereoselectivities. nih.govharvard.edu

Carboxymethylamino derivatives of chiral molecules, including those related to this compound, are instrumental in the development of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). nih.gov These CSPs are crucial for the separation of enantiomers, a critical process in the pharmaceutical industry and other fields. The immobilization of these chiral selectors onto a support material, such as silica (B1680970) gel, allows for the differential interaction with enantiomers, leading to their separation. nih.govsigmaaldrich.com

The effectiveness of a CSP is determined by its chiral recognition ability. The structure of the chiral selector, including the presence of functional groups like carboxymethylamino groups, plays a vital role in this recognition process. These groups can participate in various non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and steric repulsion, which are the basis for enantiomeric discrimination. The development of novel CSPs often involves synthesizing a variety of derivatives to understand the structure-enantioselectivity relationship and to find selectors with broad applicability for different classes of racemic compounds. nih.govresearchgate.net

Table 2: Applications of (1S,2R)-(+)-2-Amino-1,2-diphenylethanol Derivatives in Chromatography

| Application | Derivative Type | Function |

|---|---|---|

| HPLC | Chiral selectors immobilized on aminated silica gel | Chiral stationary phase for enantiomeric separation. sigmaaldrich.com |

| Heterogeneous Catalysis | Immobilized on α-zirconium phosphate | Layered zirconium phosphonates for catalytic applications. sigmaaldrich.com |

This table highlights some of the chromatographic applications of derivatives of the (1S,2R) enantiomer, which are analogous to the applications of the (1S,2S) enantiomer's derivatives.

Synthesis and Applications of Related Chiral Amino Alcohol Scaffolds

Chiral 1,2-amino alcohols are a privileged structural motif found in numerous natural products and pharmaceutical agents. researchgate.netacs.orgnih.gov The development of efficient and stereoselective methods for their synthesis is a significant focus in organic chemistry. acs.orgorganic-chemistry.org

Various synthetic strategies have been employed to access these valuable compounds. One common approach involves the asymmetric reduction of α-amino ketones. acs.org For example, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-ketoamines provides a facile route to chiral 1,2-amino alcohols with high yields and excellent enantioselectivities. acs.orgnih.gov This method has been successfully applied to the synthesis of several pharmaceutical drugs. nih.gov

Another powerful technique is the enantioselective aminoallylation of ketones. Copper-catalyzed reductive coupling of N-substituted allyl equivalents to ketone electrophiles allows for the synthesis of important chiral 1,2-aminoalcohol synthons with high levels of regio-, diastereo-, and enantioselectivity. nih.gov

The applications of these chiral amino alcohol scaffolds are diverse. They are frequently used as chiral ligands in metal-catalyzed asymmetric reactions and as chiral auxiliaries to control the stereochemical outcome of reactions. researchgate.netbiosynth.com For instance, (1S,2R)-(+)-2-amino-1,2-diphenylethanol has been used to prepare vanadium(V) Schiff base complexes that catalyze the oxidation of sulfides and olefins. sigmaaldrich.com It also serves as a chiral auxiliary in the preparation of homopropargylic alcohols. sigmaaldrich.com

Stereoselective Synthesis of α-Arylglycine Derivatives using this compound based protocols

α-Arylglycines are non-proteinogenic amino acids that are important components of many biologically active molecules. researchgate.netresearchgate.net The stereoselective synthesis of these compounds is of great interest to medicinal chemists and synthetic organic chemists. Protocols utilizing chiral auxiliaries derived from amino alcohols, such as those related to this compound, have been developed to achieve this.

One approach involves the use of a chiral template to direct the stereoselective addition of an aryl group to a glycine (B1666218) equivalent. For example, an iminolactone derived from a chiral amino alcohol can undergo stereoselective addition of various phenols, anilines, or arylboronic acids to produce optically active morpholine (B109124) derivatives. tcichemicals.com Subsequent ring-opening and deprotection steps yield the desired optically active α-arylglycine derivative. tcichemicals.com

Palladium-catalyzed asymmetric C-H arylation of N-aryl glycine esters with arylboronic acids in the presence of a chiral Pd(II)-catalyst is another modern and efficient method for synthesizing chiral α-amino acid derivatives with excellent enantioselectivity. rsc.org Additionally, a three-component synthesis involving glyoxylic acid, sulfonamides, and arylboronic acids, catalyzed by a palladium complex, provides access to the α-arylglycine scaffold in good yields and enantioselectivities. researchgate.netresearchgate.net

More recent developments include photocatalytic methods. For instance, the reaction of N-arylglycine derivatives with alkylboronic acid in the presence of a photosensitizer and a catalyst under blue light can effectively synthesize α-alkylglycine compounds. google.com

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| (1S,2S)-Pseudoephenamine |

| Pseudoephedrine |

| (1S,2R)-(+)-2-Amino-1,2-diphenylethanol |

| α-Arylglycine |

| N-aryl glycine esters |

| Arylboronic acids |

| Glyoxylic acid |

| Sulfonamides |

| α-Alkylglycine |

| Iminolactone |

| Morpholine derivatives |

| Vanadium(V) Schiff base complexes |

| Homopropargylic alcohols |

| α-Amino ketones |

Supramolecular Chemistry and Host Guest Interactions Involving 1s,2s 2 Amino 1,2 Diphenyl Ethanol

Design and Preparation of Chiral Supramolecular Heterocyclic Host Complexes

There is no specific information available in the searched scientific literature regarding the design and preparation of chiral supramolecular heterocyclic host complexes explicitly utilizing (1S,2S)-2-Amino-1,2-diphenyl-ethanol.

Formation of Chiral Helical Columnar Network Structures and Channel-Like Cavities

Detailed research findings on the formation of chiral helical columnar network structures and channel-like cavities involving this compound could not be located in the available literature.

Investigation of Guest Molecule Inclusion and Release Properties

Specific studies investigating the guest molecule inclusion and release properties of supramolecular structures derived from this compound are not described in the searched scientific databases.

Development of Solid-State Fluorescent Host Systems for Sensing Applications

There is no available research on the development of solid-state fluorescent host systems for sensing applications that specifically incorporates this compound.

While research on related stereoisomers has shown promise in these areas, a direct application and detailed study of the (1S,2S) isomer in these specific contexts of supramolecular chemistry are yet to be reported in the scientific literature.

Biological Activity and Receptor Interactions of 1s,2s 2 Amino 1,2 Diphenyl Ethanol and Its Stereoisomers

Role as an NMDA Receptor Antagonist

(1S,2S)-2-Amino-1,2-diphenyl-ethanol is recognized for its activity as an antagonist of the NMDA receptor, a critical component in excitatory synaptic transmission in the brain. sigmaaldrich.com The NMDA receptor is a glutamate-gated ion channel that plays a pivotal role in numerous physiological processes, including synaptic plasticity, learning, and memory. nih.govnih.gov Overactivation of these receptors can lead to excitotoxicity, a process implicated in a variety of neurological disorders. nih.gov

The antagonism of the NMDA receptor by 2-amino-1,2-diphenylethanol (B1215729) and its derivatives is stereoselective, meaning the three-dimensional arrangement of the atoms in the molecule significantly influences its biological activity. Research has shown that different stereoisomers of this compound exhibit varying affinities for the NMDA receptor.

A study investigating the NMDA receptor affinities of 1,2-diphenylethylamine (B1359920) derivatives provided valuable insights into the structure-activity relationship of these compounds. The research demonstrated that the introduction of an amino or a hydroxyl group at the 2-position of 1,2-diphenylethylamine influenced the potency of the compounds as NMDA receptor channel blockers. Specifically, the study reported on the inhibitory activity of different stereoisomers on the binding of [3H]MK-801, a well-known NMDA receptor channel blocker, to rat brain membranes.

The following interactive data table summarizes the findings for the relevant stereoisomers of 2-amino-1,2-diphenylethanol and a related compound, highlighting the stereospecificity of their interaction with the NMDA receptor.

| Compound | Stereoisomer | IC₅₀ (µM) for [³H]MK-801 Binding Inhibition | Stereoselectivity Factor |

| 2-Amino-1,2-diphenyl-ethanol | (1S,2R)-(+) | 22 | 11 |

| 2-Amino-1,2-diphenyl-ethanol | (1R,2S)-(-) | 2.0 | |

| 1,2-Diphenylethylenediamine | (R,R)-(+) | 6 | 15 |

| 1,2-Diphenylethylenediamine | (S,S)-(-) | 0.4 |

Note: A lower IC₅₀ value indicates a higher binding affinity. The stereoselectivity factor represents the ratio of IC₅₀ values between the less active and more active stereoisomers.

The data clearly indicates that the (1R,2S)-(-) isomer of 2-amino-1,2-diphenyl-ethanol has a significantly higher affinity for the NMDA receptor channel binding site compared to its (1S,2R)-(+) counterpart. This stereoselectivity underscores the specific nature of the interaction between these compounds and their molecular target.

Implications for Neurological Studies and Therapies Targeting Glutamatergic Signaling Pathways

The targeted antagonism of NMDA receptors by compounds like this compound holds significant implications for the study and potential treatment of neurological conditions involving dysregulated glutamatergic signaling. sigmaaldrich.com The glutamatergic system is central to brain function, and its overactivity is a known factor in the pathophysiology of various acute and chronic neurological disorders. nih.gov

The development of selective NMDA receptor antagonists is a key area of research for conditions such as:

Ischemic stroke: Where excessive glutamate (B1630785) release leads to excitotoxic neuronal death.

Traumatic brain injury: Which shares similar excitotoxic mechanisms.

Neurodegenerative diseases: Including Alzheimer's and Parkinson's disease, where glutamatergic dysfunction is a contributing factor.

Epilepsy: Characterized by excessive neuronal excitation.

The stereoselectivity of compounds like 2-amino-1,2-diphenylethanol is particularly important. The ability to isolate the therapeutic effects to a specific stereoisomer can potentially reduce off-target effects and lead to the development of drugs with improved safety profiles. For instance, the phenylethanolamine ifenprodil, which shares structural similarities, is a well-known antagonist with high selectivity for the NR2B subunit of the NMDA receptor. nih.gov This subunit specificity is a desirable trait in drug development, as it allows for more targeted modulation of receptor populations that are differentially expressed in various brain regions and at different developmental stages.

Modulation of Synaptic Transmission and Plasticity in the Central Nervous System

As an NMDA receptor antagonist, this compound is expected to modulate synaptic transmission and plasticity. sigmaaldrich.com NMDA receptors are fundamental to the induction of long-term potentiation (LTP) and long-term depression (LTD), cellular mechanisms that are widely considered to be the neural correlates of learning and memory. nih.gov

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. Conversely, LTD is a long-lasting reduction in synaptic efficacy. The influx of calcium ions through the NMDA receptor channel is a critical trigger for the signaling cascades that lead to both LTP and LTD.

By blocking the NMDA receptor, antagonists like this compound can be expected to inhibit the induction of these forms of synaptic plasticity. While specific studies detailing the effects of this compound on LTP and LTD are not extensively available in the public domain, the well-established role of NMDA receptor antagonists in this context provides a strong theoretical framework for its expected activity. For example, ethanol (B145695), another substance known to inhibit NMDA receptor function, has been shown to modulate synaptic plasticity. nih.gov

The stereospecificity of 2-amino-1,2-diphenylethanol isomers in binding to the NMDA receptor suggests that they would also exhibit stereospecific effects on synaptic plasticity. The more potent (1R,2S)-(-) isomer would be expected to have a more pronounced inhibitory effect on LTP and LTD induction compared to the (1S,2R)-(+) isomer at equivalent concentrations.

Research Tool in Biochemical Studies to Elucidate Receptor Interactions

Beyond its potential therapeutic applications, this compound and its stereoisomers serve as valuable research tools in biochemical and pharmacological studies aimed at elucidating the intricacies of receptor interactions. sigmaaldrich.com The stereochemical diversity of these compounds allows researchers to probe the three-dimensional structure of the NMDA receptor's binding sites.

The significant difference in binding affinity between the stereoisomers provides strong evidence for the specific and chiral nature of the binding pocket. By using these compounds in competitive binding assays with radiolabeled ligands, scientists can characterize the pharmacophore of the NMDA receptor channel and understand the structural requirements for ligand binding.

Furthermore, these compounds can be utilized in functional assays to investigate the downstream consequences of NMDA receptor blockade. For example, they could be used to:

Differentiate between the functional roles of various NMDA receptor subtypes in different neuronal populations.

Study the signaling pathways that are activated or inhibited following NMDA receptor antagonism.

Investigate the contribution of NMDA receptor-mediated neurotransmission to specific physiological or pathological processes in isolated cells or tissue preparations.

The commercial availability of different stereoisomers of 2-amino-1,2-diphenylethanol facilitates their use in a wide range of research applications, contributing to a deeper understanding of the complex role of the glutamatergic system in the central nervous system. calpaclab.comsigmaaldrich.comstrem.comstrem.comsigmaaldrich.comchemicalbook.com

Future Research Directions and Translational Perspectives

Development of Novel Catalytic Systems with Enhanced Enantioselectivity and Efficiency

Researchers are exploring the synthesis of new derivatives where the electronic and steric properties are finely tuned to maximize chiral induction. This includes the introduction of bulky or electron-donating/withdrawing groups on the phenyl rings or the nitrogen atom. The goal is to create catalysts that not only provide high enantiomeric excess (ee) but also exhibit high turnover numbers (TON) and turnover frequencies (TOF), making them viable for industrial-scale applications.

Immobilization of these catalysts on solid supports such as polymers, silica (B1680970), or magnetic nanoparticles is a significant area of investigation. This approach aims to simplify catalyst recovery and recycling, thereby reducing process costs and environmental impact. The challenge lies in achieving this without compromising the catalyst's activity or selectivity. Recent studies have demonstrated the successful use of (1S,2S)-2-amino-1,2-diphenyl-ethanol-derived catalysts in the asymmetric reduction of ketones, showcasing high yields and enantioselectivities.

| Catalyst System | Support | Transformation | Substrate | Enantiomeric Excess (ee) | Reference |

| (1S,2S)-DPEN-derived Ru(II) catalyst | Magnetic Nanoparticles | Asymmetric Transfer Hydrogenation | Aromatic Ketones | Up to 99% | |

| Chiral Diamine-Doped Sol-Gel | Silica | Asymmetric Transfer Hydrogenation | Prochiral Ketones | >90% | |

| Polymer-supported (1S,2S)-DPEN ligand | Polystyrene | Asymmetric Hydrogenation | Various Ketones | High |

Exploration of New Asymmetric Synthetic Transformations and Methodologies

The utility of this compound and its derivatives as chiral auxiliaries and ligands is well-established. However, ongoing research seeks to expand their application to novel and more complex asymmetric transformations. This involves designing reactions that form multiple stereocenters in a single step or enable the synthesis of previously inaccessible chiral molecules.

A key area of development is in the field of organocatalysis, where derivatives of this compound can be used to catalyze a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This includes asymmetric versions of reactions like the Michael addition, Mannich reaction, and various cycloadditions. For example, chiral diamine derivatives have been shown to be effective in promoting asymmetric [3+2] cycloaddition reactions.

Furthermore, there is a growing interest in employing these chiral ligands in photoredox and electrochemical catalysis. By combining the chiral control exerted by the ligand with the unique reactivity offered by these modern synthetic methods, researchers aim to develop highly efficient and selective transformations that can be carried out under mild conditions.

Advanced Materials Science Applications Utilizing this compound as a Chiral Building Block

The intrinsic chirality and rigid structure of this compound make it an excellent building block for the construction of advanced chiral materials. Future research in this area is directed towards creating materials with novel chiroptical, recognition, and separation properties.

One promising avenue is the incorporation of this chiral moiety into the backbone or as pendant groups of polymers. This can lead to the formation of helical polymers with unique chiroptical properties, such as strong circular dichroism and circularly polarized luminescence. Such materials have potential applications in optical data storage, chiral sensing, and asymmetric catalysis.

Another exciting area is the use of this compound in the synthesis of chiral metal-organic frameworks (MOFs) and porous organic cages. These materials possess well-defined chiral pores and cavities, making them highly attractive for applications in enantioselective separations, chiral recognition, and heterogeneous asymmetric catalysis. The precise arrangement of the chiral units within the framework can lead to highly specific interactions with chiral guest molecules.

Further Elucidation of Biological Mechanisms and Exploration of Therapeutic Potential

While this compound is primarily known for its role in asymmetric synthesis, there is an emerging interest in the biological activities of its derivatives. Future research will focus on a more systematic exploration of their therapeutic potential and the elucidation of their mechanisms of action at a molecular level.

Researchers are designing and synthesizing novel compounds incorporating the this compound scaffold and evaluating their activity against a range of biological targets. Preliminary studies have suggested that some derivatives may possess antimicrobial or antitumor properties. A deeper understanding of the structure-activity relationships (SAR) is crucial for optimizing the potency and selectivity of these compounds.

Furthermore, the chiral nature of these molecules makes them interesting candidates for interacting with biological systems, which are themselves chiral. Investigations into how these compounds interact with proteins, nucleic acids, and other biological macromolecules could reveal new therapeutic opportunities, potentially in areas such as neurodegenerative diseases or as antiviral agents.

Integration of Computational and Experimental Methodologies for Rational Design and Prediction

The synergy between computational chemistry and experimental synthesis is poised to accelerate the development of new applications for this compound. Future research will increasingly rely on computational tools for the rational design of catalysts, materials, and therapeutic agents, as well as for a deeper understanding of reaction mechanisms.

Density Functional Theory (DFT) calculations are being employed to model the transition states of catalytic reactions, providing insights into the origins of enantioselectivity. This allows for the in silico screening of new catalyst designs before committing to their synthesis in the laboratory, saving time and resources. These computational predictions can then be validated through experimental work, creating a powerful feedback loop for catalyst optimization.

Machine learning and artificial intelligence are also emerging as powerful tools in this domain. By training algorithms on existing experimental data, it may become possible to predict the performance of new catalysts or the biological activity of novel derivatives with a high degree of accuracy. This data-driven approach will be instrumental in navigating the vast chemical space and identifying the most promising candidates for further development.

| Computational Method | Application Area | Objective |

| Density Functional Theory (DFT) | Catalysis | Modeling transition states, understanding enantioselectivity |

| Quantitative Structure-Activity Relationship (QSAR) | Therapeutic Agents | Predicting biological activity based on molecular structure |

| Molecular Dynamics (MD) | Materials Science | Simulating the behavior of chiral polymers and MOFs |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (1S,2S)-2-Amino-1,2-diphenyl-ethanol, and how is enantiomeric purity ensured?

- Methodological Answer : The compound is typically synthesized via stereoselective reduction of imine precursors or resolution of racemic mixtures using chiral auxiliaries. For example, enantioselective alkylation reactions with diethylzinc employ amino alcohol ligands to achieve high enantiomeric excess (e.g., up to 98% ee) . Enantiomeric purity is validated using chiral HPLC or polarimetry, as referenced in commercial catalogs (e.g., TCI America and Thermo Scientific specifications) .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

- Methodological Answer : X-ray crystallography confirms absolute stereochemistry, while - and -NMR verify molecular structure. Mass spectrometry (MS) and infrared (IR) spectroscopy are used to confirm molecular weight and functional groups. CAS registry entries (e.g., 23364-44-5) provide standardized spectral data .

Q. What are the primary applications of this compound in asymmetric catalysis?

- Methodological Answer : The compound serves as a chiral ligand in asymmetric alkylation and aldol reactions. For instance, it activates dialkylzinc reagents in the enantioselective addition to N-diphenylphosphinoyl imines, achieving >95% ee in optimized conditions .

Advanced Research Questions

Q. How do N-substituents on amino alcohol ligands influence enantioselectivity in catalytic reactions?

- Methodological Answer : Computational studies (e.g., B3LYP/6-31G* DFT calculations) reveal that N-monosubstituted derivatives (e.g., ligand 3c in ) stabilize transition states via hydrogen bonding, enhancing enantioselectivity compared to N,N-disubstituted analogs. Experimental optimization involves systematic substitution of the amino group and monitoring ee via chiral GC/HPLC .

Q. What strategies resolve contradictions in reported enantioselectivity data for modified derivatives?

- Methodological Answer : Discrepancies arise from solvent effects, substrate scope, or ligand purity. Controlled studies using standardized substrates (e.g., N-diphenylphosphinoyl benzalimine) and rigorous purification (e.g., recrystallization ≥98% purity) isolate variables. Meta-analyses of reaction conditions (temperature, solvent polarity) reconcile conflicting data .

Q. How can phosphoramidate derivatives of this compound improve catalytic performance?

- Methodological Answer : Phosphoramidate modifications (e.g., Diethyl ((1R,2R)-2-amino-1,2-diphenylethyl)phosphoramidate) enhance steric bulk and electron density, improving turnover frequency (TOF) in asymmetric hydrogenation. Synthesis involves coupling the amino alcohol with phosphoryl chloride derivatives, followed by purification via column chromatography .

Q. What computational tools predict the enantioselectivity of this compound in novel reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.